2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a trifluoroethoxy group and an aldehyde functional group. The presence of the trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde typically involves the reaction of 2-chloro-5-formylthiazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoroethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)thiazole-5-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboxaldehyde: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)thiazole-5-carbaldehyde: Contains a trifluoromethyl group instead of a trifluoroethoxy group, leading to differences in lipophilicity and reactivity.
2-(2,2,2-Trifluoroethoxy)benzaldehyde: Contains a benzene ring instead of a thiazole ring, resulting in different biological activities and applications.
Uniqueness
2-(2,2,2-Trifluoroethoxy)thiazole-5-carbaldehyde is unique due to the presence of both the trifluoroethoxy group and the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H4F3NO2S |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)3-12-5-10-1-4(2-11)13-5/h1-2H,3H2 |
InChI Key |
XBMNCBOHCWJFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)OCC(F)(F)F)C=O |
Origin of Product |
United States |
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